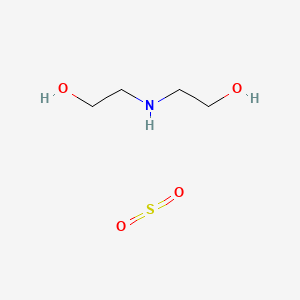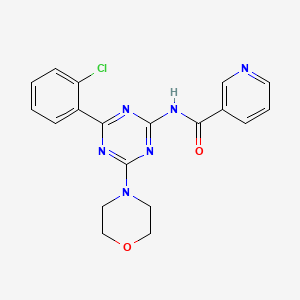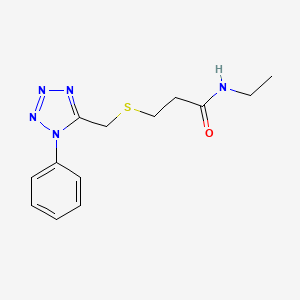
Sulfoquinovosyl diglyceride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfoquinovosyldiacylglycerol (SQDG) is a sulfur-containing but phosphorus-free lipid found in many photosynthetic organisms, including plants, algae, and cyanobacteria . It is a major component of the thylakoid membrane in chloroplasts, playing a crucial role in photosynthesis . The structure of SQDG consists of a sulfoquinovose head group linked to a diacylglycerol backbone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SQDG involves a two-step process. First, UDP-glucose and sulfite are combined by UDP-sulfoquinovose synthase (SQD1) to produce UDP-sulfoquinovose . In the second step, the sulfoquinovose portion of UDP-sulfoquinovose is transferred to diacylglycerol by the glycosyltransferase SQDG synthase, forming SQDG . This process can be carried out under controlled laboratory conditions to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of SQDG typically involves the extraction from natural sources such as cyanobacteria, algae, and plants. The extraction process includes cell lysis, lipid extraction using organic solvents, and purification through chromatographic techniques . Advances in biotechnology have also enabled the production of SQDG through genetically engineered microorganisms that can produce the compound in large quantities .
化学反応の分析
Types of Reactions
SQDG undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions
Reduction: Reduction of SQDG can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving SQDG often use nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SQDG can lead to the formation of sulfoquinovose derivatives, while reduction can yield diacylglycerol and sulfoquinovose .
科学的研究の応用
SQDG has a wide range of scientific research applications:
作用機序
The mechanism of action of SQDG involves its interaction with membrane proteins and its role in maintaining the structural integrity of the thylakoid membrane . SQDG molecules are closely associated with certain membrane proteins, providing stability and protection against environmental stress . Additionally, SQDG inhibits viral development by interfering with the activity of DNA-polymerase and reverse transcriptase .
類似化合物との比較
Similar Compounds
Phosphatidylglycerol (PG): Another major lipid in the thylakoid membrane, essential for growth and photosynthesis.
Monogalactosyldiacylglycerol (MGDG): A neutral lipid that constitutes the bulk of the thylakoid membrane.
Digalactosyldiacylglycerol (DGDG): Another neutral lipid found in the thylakoid membrane.
Uniqueness of SQDG
SQDG is unique due to its sulfur-containing head group, which distinguishes it from other thylakoid lipids that typically contain phosphorus . This unique structure allows SQDG to play a specific role in photosynthesis and membrane stability, particularly under phosphate-deficient conditions .
特性
CAS番号 |
207976-87-2 |
|---|---|
分子式 |
C45H76O12S |
分子量 |
841.1 g/mol |
IUPAC名 |
[(2S,3S,4S,5R,6S)-6-[2-hexadecanoyloxy-3-[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxypropoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C45H76O12S/c1-3-5-7-9-11-13-15-17-18-19-20-22-23-25-27-29-31-33-40(46)54-35-38(36-55-45-44(50)43(49)42(48)39(57-45)37-58(51,52)53)56-41(47)34-32-30-28-26-24-21-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,20,22,25,27,38-39,42-45,48-50H,3-4,6,8-10,12,14-16,19,21,23-24,26,28-37H2,1-2H3,(H,51,52,53)/b7-5+,13-11+,18-17+,22-20+,27-25+/t38?,39-,42-,43+,44-,45+/m1/s1 |
InChIキー |
IIDPUWZBYVLQEU-GMJMQRIKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)COC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


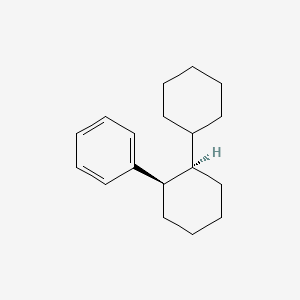
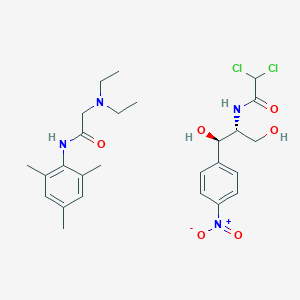
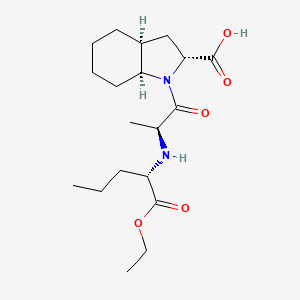
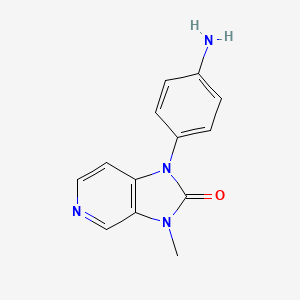
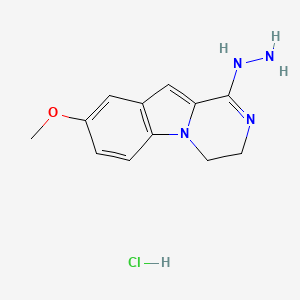
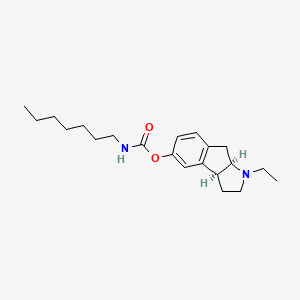
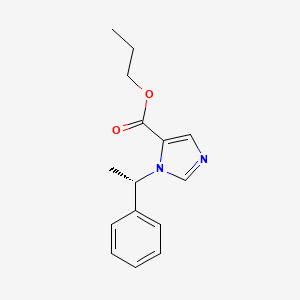
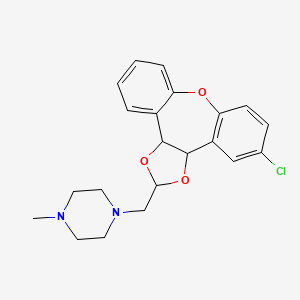
![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
